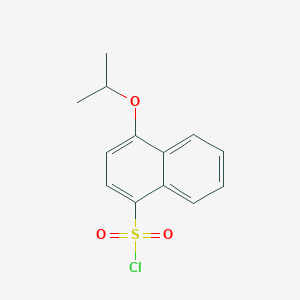

4-Isopropoxynaphthalene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxynaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVIEZNFVFSZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Isopropoxynaphthalene 1 Sulfonyl Chloride

Direct Chlorosulfonation of Isopropoxynaphthalene Precursors

Direct chlorosulfonation is a common and straightforward method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically utilizes strong sulfonating and chlorinating agents to directly functionalize the isopropoxynaphthalene backbone.

Optimization of Reaction Conditions and Reagents (e.g., Chlorosulfonic Acid, Thionyl Chloride)

The direct chlorosulfonation of 1-isopropoxynaphthalene (B8762852) is most commonly achieved using chlorosulfonic acid (ClSO₃H). This powerful reagent serves as the source for both the sulfonation and chlorination steps in a one-pot procedure. Optimization of the reaction is critical to maximize the yield of the desired product while minimizing the formation of byproducts, such as isomeric sulfonyl chlorides and sulfonic acids.

Key parameters for optimization include reaction temperature, stoichiometry of the reagents, and the choice of solvent. The reaction is typically performed at low temperatures (e.g., 0-15 °C) to control the high reactivity of chlorosulfonic acid and to improve regioselectivity. google.com An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. The choice of an inert solvent, such as a halogenated hydrocarbon, can aid in temperature control and facilitate product isolation.

While chlorosulfonic acid is the most prevalent reagent, combinations of thionyl chloride (SOCl₂) with a sulfonating agent can also be employed. For instance, the corresponding sulfonic acid can be converted to the sulfonyl chloride using thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF).

| Parameter | Condition | Rationale |

| Reagent | Chlorosulfonic Acid | Provides both sulfonation and chlorination in one step. |

| Temperature | 0-25 °C | Controls reactivity and minimizes side reactions. google.com |

| Solvent | Dichloromethane, Chloroform | Inert, allows for easy temperature control and workup. |

| Stoichiometry | Excess Chlorosulfonic Acid | Drives the reaction to completion. |

Regioselectivity Control in Aromatic Sulfonylation

In the electrophilic substitution of naphthalene (B1677914) derivatives, the position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring. The isopropoxy group (-O-iPr) at the C1 position is a strong activating, ortho-, para-directing group due to the resonance-donating effect of the oxygen atom.

For 1-isopropoxynaphthalene, the primary sites for electrophilic attack are the C2 and C4 positions (ortho and para to the isopropoxy group, respectively). The sulfonation of 1-substituted naphthalenes generally favors the C4 (para) position. researchgate.net This preference is attributed to both electronic and steric factors. The C4 position is electronically activated, and substitution at this position avoids the steric hindrance that would be present at the C2 position from the bulky isopropoxy group and the peri-hydrogen at the C8 position.

Therefore, the direct chlorosulfonation of 1-isopropoxynaphthalene is expected to yield 4-isopropoxynaphthalene-1-sulfonyl chloride as the major product. The control of reaction temperature is crucial; lower temperatures generally favor the kinetically controlled product (alpha-substitution), while higher temperatures can lead to the thermodynamically more stable beta-isomer, although this is less of a concern when the C4 position is strongly activated. stackexchange.comquora.com The electronic directing effect of an alkoxy group, such as methoxy (B1213986) or isopropoxy, is typically dominant over other factors in determining the product distribution. researchgate.netdntb.gov.ua

Indirect Synthetic Routes

Indirect methods offer alternative pathways to this compound, often providing advantages in terms of functional group tolerance or by utilizing more readily available starting materials.

Oxidative Chlorination of Thioethers or Thiols

The oxidative chlorination of aryl thiols or thioethers is a reliable method for the preparation of aryl sulfonyl chlorides. lookchem.com This approach involves a two-step conceptual process: the synthesis of a suitable sulfur-containing precursor, followed by its oxidation and chlorination.

For the synthesis of this compound, this route would begin with the preparation of 4-isopropoxynaphthalene-1-thiol or a corresponding thioether. The subsequent oxidative chlorination can be achieved with various reagent systems. A common method involves treating the thiol or thioether with a source of chlorine in an aqueous acidic medium. Reagents such as N-chlorosuccinimide (NCS) in the presence of an acid, or a combination of hydrogen peroxide and thionyl chloride, have proven effective for this transformation. organic-chemistry.orgacs.orgorganic-chemistry.org

| Oxidizing/Chlorinating System | Substrate | Typical Yield | Reference |

| N-Chlorosuccinimide/HCl | Aryl Thiols | Good | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Aryl Thiols | Excellent | acs.orgorganic-chemistry.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Aryl Thiols/Disulfides | Good to Excellent | lookchem.com |

This method is advantageous as it avoids the use of highly corrosive chlorosulfonic acid and can be performed under milder conditions.

Conversion from Sulfonamides (Late-Stage Functionalization)

In some synthetic contexts, it may be desirable to introduce the sulfonyl chloride functionality at a late stage. One such approach involves the conversion of a stable and readily prepared sulfonamide to the more reactive sulfonyl chloride. This is particularly useful when the sulfonyl chloride itself is unstable or difficult to handle.

A recently developed method allows for the conversion of primary sulfonamides (R-SO₂NH₂) into sulfonyl chlorides (R-SO₂Cl) under mild conditions. iaea.orgnih.gov This transformation can be achieved using a pyrylium (B1242799) salt, such as Pyry-BF₄, which activates the sulfonamide's NH₂ group, facilitating its conversion into a good leaving group. iaea.orgnih.gov This allows for the subsequent reaction with a chloride source to furnish the sulfonyl chloride. This strategy would involve the initial synthesis of 4-isopropoxynaphthalene-1-sulfonamide, which can then be converted to the target sulfonyl chloride. This approach is highly selective and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis. iaea.orgnih.gov

Sandmeyer-Type Reactions for Sulfonyl Chloride Formation

The Sandmeyer reaction provides a classic and versatile method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. This can be adapted for the synthesis of aryl sulfonyl chlorides. nih.gov

The synthesis of this compound via this route would start with 4-isopropoxynaphthalen-1-amine. The amine is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. nih.gov

Modern variations of this reaction utilize stable and easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which makes the procedure safer and more scalable. organic-chemistry.orgacs.org This method avoids the need to handle gaseous SO₂ and can be performed under mild conditions, offering high yields for a broad range of aromatic and heteroaromatic amines. organic-chemistry.orgacs.org

| Reagent System | Precursor | Key Features | Reference |

| NaNO₂/HCl, SO₂/CuCl | Aryl Amine | Traditional method, uses gaseous SO₂. | nih.gov |

| t-BuONO, DABSO, CuCl₂/HCl | Aryl Amine | In situ diazotization, uses stable SO₂ surrogate, safer and scalable. | organic-chemistry.orgacs.org |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a central focus of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or thionyl chloride, which can generate significant toxic waste, green chemistry offers cleaner, safer, and more sustainable alternatives. researchgate.netorganic-chemistry.org Although specific research detailing green synthetic routes exclusively for this compound is not extensively published, general eco-friendly methodologies for the synthesis of sulfonyl chlorides are well-established and can be applied to this specific compound. These approaches prioritize the use of safer solvents, less hazardous reagents, and more efficient reaction conditions. rsc.orgrsc.orggoogle.com

Key green strategies applicable to the synthesis of this compound include oxidative chlorination using milder reagents in aqueous media and methods utilizing recyclable reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net

Research Findings on Green Sulfonyl Chloride Synthesis

Several innovative methods align with the principles of green chemistry for producing sulfonyl chlorides from various sulfur-containing precursors.

One prominent strategy involves the oxyhalogenation of thiols or disulfides. rsc.org A notable example is the use of Oxone in conjunction with a halide source like potassium chloride (KCl) in water. rsc.org This method is rapid, efficient, and avoids the use of volatile organic solvents (VOCs). The reaction proceeds smoothly at room temperature, producing sulfonyl chlorides in high yields. rsc.org This approach is a significant improvement over traditional protocols that require harsh and often toxic chlorinating agents. researchgate.net

Another significant advancement is the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts. organic-chemistry.orggoogle.com This method is particularly advantageous because the starting S-alkylisothiourea salts are odorless, stable, and easily prepared from readily available materials. The reaction proceeds under mild, acidic conditions. A key benefit of this process is that the byproduct, succinimide, can be recovered and recycled back into NCS, adding to the sustainability of the synthesis. organic-chemistry.org This approach is scalable and avoids hazardous reagents such as chlorine gas. organic-chemistry.org

The choice of solvent is also a critical aspect of green synthesis. Studies have demonstrated successful sulfonamide synthesis via in situ formation of sulfonyl chlorides in sustainable solvents like water, ethanol, and glycerol, using oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). rsc.orgresearchgate.net These processes often feature simple, solvent-free workup procedures, such as filtration, further reducing the environmental impact. rsc.orgresearchgate.net

The table below summarizes and compares these green methodologies, which could be adapted for the synthesis of this compound.

| Methodology | Key Reagents | Solvent | Key Advantages | Relevant Sources |

|---|---|---|---|---|

| Oxyhalogenation of Thiols/Disulfides | Oxone, Potassium Chloride (KCl) | Water | - Rapid and efficient at room temperature

| rsc.org |

| NCS-Mediated Oxidative Chlorination | N-Chlorosuccinimide (NCS), S-Alkylisothiourea Salts | Acidic aqueous solution | - Uses odorless and stable precursors

| organic-chemistry.orggoogle.com |

| Oxidative Chlorination in Alternative Solvents | Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O), Thiols | Water, Ethanol, Glycerol | - Utilizes sustainable and biodegradable solvents

| rsc.orgresearchgate.net |

These methodologies represent a significant step forward in the sustainable production of sulfonyl chlorides. By adapting these principles—such as using water as a solvent, employing mild and recyclable oxidizing agents, and starting from stable, odorless precursors—the synthesis of this compound can be designed to be more environmentally friendly, safer, and more efficient than traditional routes. organic-chemistry.orgrsc.orggoogle.com

Reactivity and Mechanistic Investigations of 4 Isopropoxynaphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is the most common reaction pathway for sulfonyl chlorides. nih.gov The reaction typically proceeds through a mechanism involving a nucleophilic attack on the sulfur atom, which can be either a concerted Sɴ2-like process or a stepwise addition-elimination pathway, forming a trigonal bipyramidal intermediate. mdpi.com The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electropositive and thus a prime target for nucleophiles. fiveable.me

The reaction of 4-isopropoxynaphthalene-1-sulfonyl chloride with primary or secondary amines is a standard and efficient method for the synthesis of sulfonamides. cbijournal.com This reaction, often called sulfonylation, typically occurs in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. cbijournal.com

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is a good leaving group. Primary amines react to form N-substituted sulfonamides, which still possess an acidic proton on the nitrogen atom. libretexts.org Secondary amines react similarly to yield N,N-disubstituted sulfonamides. libretexts.org The reaction rate is influenced by the nucleophilicity of the amine, with primary amines generally reacting more rapidly than secondary amines. rsc.org

| Amine (Nucleophile) | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Aniline (Primary) | N-phenyl-4-isopropoxynaphthalene-1-sulfonamide | Pyridine, 0 °C to RT | High |

| Benzylamine (Primary) | N-benzyl-4-isopropoxynaphthalene-1-sulfonamide | Triethylamine, CH₂Cl₂, RT | Excellent |

| Piperidine (Secondary) | 1-[(4-Isopropoxynaphthalen-1-yl)sulfonyl]piperidine | NaOH (aq), RT | High |

| Morpholine (Secondary) | 4-[(4-Isopropoxynaphthalen-1-yl)sulfonyl]morpholine | Triethylamine, CH₂Cl₂, RT | Excellent |

This compound reacts with alcohols and phenols (hydroxyl compounds) to form the corresponding sulfonate esters. nih.gov This transformation is analogous to sulfonamide formation and also requires a base, typically a non-nucleophilic amine like pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), to scavenge the HCl produced. nih.gov

The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. fiveable.me The resulting sulfonate esters are stable compounds and have applications as intermediates in organic synthesis, particularly as leaving groups in substitution and elimination reactions. researchgate.net The reactivity of the hydroxyl compound can influence the reaction conditions required.

| Hydroxyl Compound | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Methanol | Methyl 4-isopropoxynaphthalene-1-sulfonate | Pyridine, CH₂Cl₂, 0 °C | High |

| Phenol | Phenyl 4-isopropoxynaphthalene-1-sulfonate | DABCO, CH₂Cl₂, RT | High |

| Isopropanol | Isopropyl 4-isopropoxynaphthalene-1-sulfonate | Triethylamine, CH₂Cl₂, RT | Good |

| tert-Butanol | tert-Butyl 4-isopropoxynaphthalene-1-sulfonate | Pyridine, CH₂Cl₂, RT | Moderate |

Sulfonyl chlorides are precursors to both sulfones and sulfonic acids. The hydrolysis of this compound, typically in the presence of water or aqueous base, readily yields 4-isopropoxynaphthalene-1-sulfonic acid. researchgate.net

The synthesis of sulfones from sulfonyl chlorides is a key method for forming carbon-sulfur bonds. wikipedia.org Common methods include the Friedel-Crafts reaction with aromatic compounds in the presence of a Lewis acid catalyst, or reaction with organometallic reagents like Grignard reagents or organocuprates. wikipedia.org Another route involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to produce the sulfone. rsc.org

| Reagent | Product | Reaction Type | Typical Conditions |

|---|---|---|---|

| H₂O | 4-Isopropoxynaphthalene-1-sulfonic acid | Hydrolysis | Heat in aqueous solution |

| Benzene / AlCl₃ | (4-Isopropoxynaphthalen-1-yl)(phenyl)sulfone | Friedel-Crafts Sulfonylation | AlCl₃, Benzene, 0 °C to RT |

| 1. Mg, sonication 2. Benzyl chloride | Benzyl(4-isopropoxynaphthalen-1-yl)sulfone | Reduction then Alkylation | 1. Mg, THF 2. Benzyl chloride, NaI (cat.) |

Radical Reaction Pathways

Beyond its role as an electrophile, the sulfur-chlorine bond in this compound can undergo homolysis to generate a 4-isopropoxynaphthalene-1-sulfonyl radical. This radical species can then engage in various addition and cyclization reactions. magtech.com.cn The generation of the sulfonyl radical is often initiated by light (photocatalysis), heat with a radical initiator (like AIBN), or through a single-electron transfer process involving a transition metal. researchgate.netnih.gov

Radical cyclization is a powerful method for constructing cyclic structures. rsc.org While this compound itself does not cyclize, it can be used to synthesize precursors for such reactions. For example, a sulfonamide derived from it and an amine containing an unsaturated bond (an ene-sulfonamide) can undergo radical cyclization. nih.gov

In a typical sequence, a radical initiator (e.g., tributyltin hydride and AIBN) generates a radical that adds to the unsaturated part of the molecule. The resulting radical intermediate then cyclizes, and subsequent steps lead to the final cyclic product. nih.gov The scope of these reactions is broad, allowing for the formation of various ring sizes, including five-, six-, and seven-membered rings. nih.gov

| Ene-sulfonamide Precursor | Cyclization Mode | Product Type |

|---|---|---|

| N-(But-3-en-1-yl)-4-isopropoxynaphthalene-1-sulfonamide | 5-exo-trig | Pyrrolidine derivative |

| N-(Pent-4-en-1-yl)-4-isopropoxynaphthalene-1-sulfonamide | 6-exo-trig | Piperidine derivative |

| N-Allyl-N-benzyl-4-isopropoxynaphthalene-1-sulfonamide | 5-exo-trig | Substituted pyrrolidine |

The addition of a sulfonyl chloride across an alkene or alkyne, known as chlorosulfonylation, is a characteristic radical reaction. magtech.com.cn This process involves the addition of the sulfonyl radical to the unsaturated bond, followed by the abstraction of a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain. magtech.com.cnresearchgate.net

This reaction results in the vicinal addition of a sulfonyl group and a chlorine atom across the double or triple bond. The regioselectivity of the addition is often governed by the stability of the intermediate radical formed after the initial attack of the sulfonyl radical. These reactions are frequently promoted by copper-based photocatalysts under visible light irradiation. researchgate.net

| Unsaturated Compound | Product | Typical Conditions |

|---|---|---|

| Styrene | 1-Chloro-2-((4-isopropoxynaphthalen-1-yl)sulfonyl)-1-phenylethane | Cu(I) or Ru(II) photocatalyst, visible light, MeCN |

| 1-Octene | 1-Chloro-2-((4-isopropoxynaphthalen-1-yl)sulfonyl)octane | Cu(II) complex, blue LED, N₂ atmosphere |

| Cyclohexene | 1-Chloro-2-((4-isopropoxynaphthalen-1-yl)sulfonyl)cyclohexane | Radical initiator (AIBN), heat |

Photoredox Catalysis in Sulfonyl Chloride Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions, and sulfonyl chlorides have been widely utilized as precursors for sulfonyl radicals. The general mechanism involves the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride.

In the case of an aryl sulfonyl chloride (ArSO₂Cl), the excited photocatalyst in its reduced state can donate an electron to the sulfonyl chloride, leading to its fragmentation into an aryl radical (Ar•), a chloride anion (Cl⁻), and sulfur dioxide (SO₂). Alternatively, an oxidative quenching cycle can lead to the formation of a sulfonyl radical (ArSO₂•). These radical intermediates can then participate in a variety of subsequent transformations, including addition to alkenes and alkynes.

For this compound, the presence of the electron-donating isopropoxy group on the naphthalene (B1677914) ring is expected to influence the electronic properties of the molecule and, consequently, its reactivity in photoredox processes. Electron-rich aryl sulfonyl chlorides can readily engage in photoredox cycles.

Mechanism of Photoredox-Catalyzed Transformation of Aryl Sulfonyl Chlorides:

Photoexcitation: PC + hν → PC*

Single-Electron Transfer (SET): PC* + ArSO₂Cl → PC⁺• + [ArSO₂Cl]⁻•

Fragmentation: [ArSO₂Cl]⁻• → ArSO₂• + Cl⁻

Radical Addition (example with an alkene): ArSO₂• + R-CH=CH₂ → ArSO₂-CH₂-C•H-R

Chain Propagation/Termination: The resulting carbon-centered radical can be further transformed, for instance, by abstracting a hydrogen atom or by being oxidized or reduced by the photocatalyst system to complete the catalytic cycle.

While specific studies on this compound are not prevalent, research on other aryl sulfonyl chlorides in photoredox-catalyzed reactions with alkenes has demonstrated the feasibility of forming new carbon-sulfur bonds. For instance, the addition of sulfonyl radicals to various alkenes, including styrenes and acrylates, proceeds efficiently under visible light irradiation in the presence of a suitable photocatalyst.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions, particularly those involving palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Sulfonyl chlorides have been employed as electrophilic partners in various cross-coupling reactions, often proceeding through a desulfurative pathway where the sulfonyl group is extruded as sulfur dioxide.

Desulfitative Cross-Couplings with Various Nucleophiles

Desulfitative cross-coupling reactions provide a powerful method for the formation of new bonds by utilizing sulfonyl chlorides as coupling partners. In these reactions, the C-S bond of the sulfonyl chloride is cleaved, and a new bond is formed with a nucleophilic partner, accompanied by the loss of sulfur dioxide. Palladium-catalyzed Suzuki-Miyaura cross-coupling is a prominent example of this type of transformation.

Research by Dubbaka and Vogel has demonstrated that arenesulfonyl chlorides, including 1-naphthalenesulfonyl chloride, can undergo efficient Suzuki-Miyaura cross-coupling with a variety of boronic acids. nih.gov The reaction is catalyzed by a palladium complex and allows for the formation of biaryl and other coupled products. The reactivity of the sulfonyl chloride is notable, being greater than that of the corresponding aryl bromide. nih.gov

Given this precedent, this compound is expected to be a viable substrate for such desulfurative cross-coupling reactions. The isopropoxy group, being electron-donating, may influence the rate of the oxidative addition step to the palladium catalyst.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions of arenesulfonyl chlorides with boronic acids, based on the findings for analogous compounds.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Arenesulfonyl Chlorides with Boronic Acids

| Arenesulfonyl Chloride | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1-Naphthalenesulfonyl chloride | Phenylboronic acid | 1-Phenylnaphthalene | 85 |

| 1-Naphthalenesulfonyl chloride | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 82 |

| 1-Naphthalenesulfonyl chloride | Vinylboronic acid pinacol (B44631) ester | 1-Vinylnaphthalene | 75 |

| 4-Toluenesulfonyl chloride | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 4-Chlorobenzenesulfonyl chloride | Phenylboronic acid | 4-Chlorobiphenyl | 88 |

Data is illustrative and based on reported yields for analogous compounds. nih.gov

The general mechanism for the palladium-catalyzed desulfurative Suzuki-Miyaura coupling is proposed to involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the arenesulfonyl chloride to form a Pd(II) intermediate.

Desulfonylation: This intermediate loses sulfur dioxide to form an Ar-Pd(II)-Cl species.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The two organic partners are reductively eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Site-Selective C-H Sulfonylation Strategies

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Site-selective C-H sulfonylation involves the direct introduction of a sulfonyl group onto a C-H bond. This is often achieved using transition metal catalysts that can activate otherwise inert C-H bonds.

While the use of sulfonyl chlorides as the sulfonating agent in direct C-H activation is less common than the use of sulfinates or sulfonic acids, the principles of directed C-H activation could plausibly be applied. In the context of naphthalene derivatives, directing groups can be employed to control the regioselectivity of the functionalization. For instance, a directing group at the 1-position of naphthalene can direct functionalization to the peri-position (C8) or the ortho-position (C2).

A plausible, though not yet extensively documented, strategy for the C-H sulfonylation of an arene using this compound would involve a metal-catalyzed process where the catalyst facilitates the activation of a C-H bond of a substrate, which then reacts with the sulfonyl chloride.

Hypothetical Strategy for Directed C-H Sulfonylation:

Substrate: An arene or heteroarene with a directing group (DG).

Sulfonylating Agent: this compound.

Catalyst: A transition metal catalyst, such as Rh(III) or Pd(II), known to facilitate C-H activation.

The catalytic cycle would likely involve:

Coordination of the directing group to the metal center.

Cyclometalation to form a metal-carbon bond at a specific position.

Reaction with this compound, possibly through an oxidative addition/reductive elimination sequence or a related pathway, to form the C-S bond.

Release of the product and regeneration of the catalyst.

The isopropoxy group on the naphthalenesulfonyl chloride would primarily exert an electronic effect on the reactivity of the sulfonyl chloride group itself, rather than directing the C-H activation on a separate substrate molecule. The site-selectivity would be governed by the directing group on the substrate undergoing C-H activation.

Advanced Applications of 4 Isopropoxynaphthalene 1 Sulfonyl Chloride in Complex Molecular Synthesis

Building Block in Heterocyclic Chemistry and Polycyclic Aromatic Systems

While specific literature detailing the use of 4-isopropoxynaphthalene-1-sulfonyl chloride in the synthesis of heterocyclic and polycyclic aromatic systems is not extensively documented, the utility of the arylsulfonyl chloride group in such transformations is well-established. Arylsulfonyl chlorides serve as crucial building blocks for introducing sulfonyl groups onto aromatic frameworks, which can then be elaborated into more complex structures.

The reactivity of the sulfonyl chloride moiety allows for its participation in cyclization reactions to form sulfur-containing heterocycles. For instance, the reaction of sulfonyl chlorides with appropriate difunctional reagents can lead to the formation of sultams and other heterocyclic structures. The naphthalene (B1677914) core of this compound provides a pre-existing polycyclic aromatic system that can be further functionalized or extended. Strategies such as annulative π-extension (APEX) on polycyclic aromatic hydrocarbons (PAHs) often involve functionalization that makes the core more soluble and reactive, a role that sulfonium (B1226848) salts derived from related compounds can play. nih.govrsc.org

Research on analogous compounds demonstrates the versatility of the sulfonyl group in constructing complex molecular architectures. The direct C-sulfonylation of pyridine (B92270) derivatives with various aryl sulfonyl chlorides, including 1-naphthalenesulfonyl chloride, showcases a method to forge C-S bonds, creating building blocks for more complex heterocyclic systems. nih.gov This type of reaction underscores the potential of this compound to act as a key reagent in the synthesis of novel heterocyclic and extended polycyclic aromatic compounds.

Table 1: Examples of Arylsulfonyl Chlorides in the Synthesis of Complex Systems

| Arylsulfonyl Chloride | Application/Reaction | Resulting Structure Type |

|---|---|---|

| Benzenesulfonyl Chloride | Initiator for living radical polymerization | Functional polymers researchgate.net |

| 1-Naphthalenesulfonyl Chloride | Sulfonylation of 4-alkylpyridines | Picolyl sulfones nih.gov |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | Sulfonylation of 4-alkylpyridines | Sterically hindered picolyl sulfones nih.gov |

Precursor for Advanced Derivatization Reagents in Chemical Synthesis

Aryl sulfonyl chlorides are foundational precursors for a wide array of derivatization reagents used in analytical chemistry. These reagents are designed to react with specific functional groups in analyte molecules to enhance their detectability and separability, particularly in chromatographic and mass spectrometric methods.

The conversion of a sulfonyl chloride into a derivatizing agent typically involves its reaction with a nucleophile that contains a reporter group. This reporter can be a chromophore, a fluorophore, or a permanently charged moiety that improves ionization efficiency in mass spectrometry.

A prominent example is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which is structurally related to the target compound. Dansyl chloride reacts with primary and secondary amines, phenols, and imidazoles to yield highly fluorescent sulfonamide adducts. sigmaaldrich.com These derivatives can be detected with high sensitivity using fluorescence detectors in HPLC.

Similarly, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been developed as a novel derivatization reagent for phenolic compounds. nih.gov Derivatization with DMISC introduces a dimethylimidazole group, which has a higher pKa than the dansyl group, leading to enhanced signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov This principle suggests that this compound could be modified to create a new class of derivatization agents. The isopropoxy group and naphthalene ring could be tailored to fine-tune the solubility, reactivity, and chromatographic behavior of the resulting derivatives.

Table 2: Comparison of Sulfonyl Chloride-Based Derivatization Reagents

| Reagent Name | Target Analytes | Detection Method | Advantage Conferred by Derivatization |

|---|---|---|---|

| Dansyl Chloride | Amino acids, Peptides, Phenols | HPLC with Fluorescence Detection | Introduces a highly fluorescent dansyl group sigmaaldrich.com |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Compounds | LC-ESI-MS/MS | Adds a readily ionizable dimethylimidazole moiety for enhanced MS signal nih.gov |

The chemistry of sulfonyl chlorides is rich with the formation of transient, reactive intermediates. While direct studies on this compound are scarce, the broader class of compounds provides significant insights. The reaction of aryl sulfonyl chlorides with 4-alkylpyridines, for example, is believed to proceed through the formation of N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. nih.gov These intermediates are highly reactive and undergo subsequent nucleophilic attack to yield the final sulfonylated product, achieving a formal sulfonylation of an unactivated C-H bond. nih.gov

This capacity to generate reactive species is fundamental to the synthetic utility of sulfonyl chlorides. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack, which can initiate a cascade of reactions. In the context of this compound, the bulky and electron-donating isopropoxy group, combined with the extended π-system of the naphthalene ring, would modulate the stability and reactivity of any potential intermediates, offering a handle for controlling reaction pathways and accessing novel molecular structures.

Contributions to Polymer Chemistry and Material Science via Controlled Polymerization Initiation

One of the most significant advanced applications of arylsulfonyl chlorides is their role as initiators in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net These methods allow for the synthesis of polymers with precisely controlled molecular weights, low dispersity, and complex architectures (e.g., block, star polymers).

Arylsulfonyl chlorides have been identified as a universal class of initiators for copper-catalyzed living radical polymerization. researchgate.net The polymerization process is initiated by the homolytic cleavage of the S-Cl bond, mediated by a transition metal catalyst (typically a copper(I) complex). This generates an arylsulfonyl radical and a chlorine atom that becomes associated with the oxidized copper(II) catalyst. The arylsulfonyl radical then adds to a monomer molecule to start the growing polymer chain.

The structure of the initiator has a profound impact on the polymerization kinetics and the properties of the resulting polymer. The use of this compound as an initiator would incorporate the 4-isopropoxynaphthalene-1-sulfonyl group as the starting end-group of every polymer chain. The naphthalene moiety could impart specific properties to the final material, such as altered thermal stability, unique photophysical characteristics (fluorescence), or modified solubility, making it a valuable tool in materials science. For instance, related compounds like 4-isopropylbenzenesulfonyl chloride are used to synthesize functionalized ATRP initiators. chemicalbook.com

Table 3: Monomers Polymerized via Arylsulfonyl Chloride-Initiated CRP

| Initiator Type | Monomer | Polymerization Method | Resulting Polymer Properties |

|---|---|---|---|

| Benzenesulfonyl Chloride Derivatives | Styrene, Acrylates, Methacrylates | CuCl/bpy catalyzed LRP | Controlled molecular weights, narrow molecular weight distributions researchgate.net |

| (Hetero)aryl sulfonyl chlorides | Vinyl Monomers | Organocatalyzed photo-RDRP | Well-defined polymers with high initiation efficiencies researchgate.net |

Spectroscopic and Computational Elucidation of Structure Reactivity Relationships in 4 Isopropoxynaphthalene 1 Sulfonyl Chloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 4-isopropoxynaphthalene-1-sulfonyl chloride, a detailed analysis of its ¹H and ¹³C NMR spectra provides critical information regarding its molecular conformation and the electronic environment of its constituent atoms.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H2 | 7.6 - 7.8 (d) | 124.0 - 126.0 |

| Naphthalene-H3 | 7.1 - 7.3 (t) | 118.0 - 120.0 |

| Naphthalene-H5 | 8.1 - 8.3 (d) | 128.0 - 130.0 |

| Naphthalene-H6 | 7.5 - 7.7 (t) | 125.0 - 127.0 |

| Naphthalene-H7 | 7.8 - 8.0 (t) | 127.0 - 129.0 |

| Naphthalene-H8 | 8.3 - 8.5 (d) | 130.0 - 132.0 |

| Isopropoxy-CH | 4.6 - 4.8 (sept) | 70.0 - 72.0 |

| Isopropoxy-CH₃ | 1.3 - 1.5 (d) | 21.0 - 23.0 |

| Naphthalene-C1 | - | 135.0 - 137.0 |

| Naphthalene-C4 | - | 155.0 - 157.0 |

| Naphthalene-C9 | - | 132.0 - 134.0 |

| Naphthalene-C10 | - | 120.0 - 122.0 |

Note: Predicted values are based on the analysis of similar compounds and general substituent effects in NMR spectroscopy. d=doublet, t=triplet, sept=septet.

Conformational preferences of the isopropoxy group and the sulfonyl chloride moiety relative to the naphthalene (B1677914) ring can be investigated using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons, providing evidence for their spatial proximity. For instance, correlations between the isopropoxy methine proton and the aromatic protons on the naphthalene ring would indicate a specific rotational conformation.

Mechanistic insights into the reactions of this compound, such as its reaction with amines to form sulfonamides, can also be gleaned from NMR studies. Monitoring the reaction progress over time by acquiring sequential NMR spectra allows for the identification of intermediates and the determination of reaction kinetics.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules and their fragments, enabling the elucidation of elemental compositions and fragmentation pathways. The analysis of this compound by HRMS provides valuable information about its stability and the characteristic cleavage patterns upon ionization.

Under electron ionization (EI), the molecule is expected to undergo several key fragmentation steps. The molecular ion peak [M]⁺• would be observed, and its high-resolution measurement would confirm the elemental composition. The fragmentation of naphthalenesulfonyl chlorides is influenced by their geometric and electronic structures pleiades.online.

Expected Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |

| [C₁₃H₁₃O₃SCl]⁺• | Molecular Ion | 284.02 | - |

| [C₁₃H₁₃O₃S]⁺ | Loss of Cl | 249.06 | M⁺• - Cl• |

| [C₁₀H₇O-iPr]⁺• | Loss of SO₂Cl | 170.09 | M⁺• - •SO₂Cl |

| [C₁₀H₇O]⁺ | Loss of isopropene from [C₁₀H₇O-iPr]⁺• | 143.05 | [C₁₀H₇O-iPr]⁺• - C₃H₆ |

| [C₁₀H₇]⁺ | Naphthyl cation | 127.05 | Loss of •SO₂Cl and isopropoxy group |

| [SO₂Cl]⁺ | Sulfonyl chloride cation | 98.94 | Cleavage of the C-S bond |

The fragmentation is likely initiated by the cleavage of the S-Cl bond, which is the weakest bond in the sulfonyl chloride moiety. Subsequent loss of sulfur dioxide (SO₂) from the resulting sulfonyl radical is another characteristic fragmentation pathway for sulfonyl compounds. The isopropoxy group can undergo fragmentation through the loss of a propene molecule via a McLafferty-type rearrangement or the loss of an isopropyl radical. The naphthalene ring itself is relatively stable and is expected to remain intact as the naphthyl cation [C₁₀H₇]⁺, which is often a prominent peak in the mass spectra of naphthalene derivatives nih.gov.

X-Ray Crystallography of Derived Structures for Solid-State Reactivity and Stereochemical Influence

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the cited literature, the analysis of derived structures, such as N-aryl-4-isopropoxynaphthalene-1-sulfonamides, can offer significant insights into the stereochemical influences on reactivity.

The crystal structure of a related sulfonamide, 4-methyl-N-propylbenzenesulfonamide, reveals key structural features that are applicable to derivatives of this compound nih.gov. The geometry around the sulfur atom is a distorted tetrahedron. The S=O bond lengths are typically in the range of 1.428 Å to 1.441 Å, and the S-N bond length is around 1.620 Å nih.gov.

In the solid state, the conformation of the molecule is dictated by intermolecular interactions, primarily hydrogen bonding. In N-substituted sulfonamides, the N-H group can act as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, leading to the formation of hydrogen-bonded networks nih.gov. These interactions can influence the reactivity of the molecule in the solid state by pre-organizing the molecules in a specific orientation.

The steric bulk of the isopropoxy group and the naphthalene ring will also play a crucial role in the packing of the molecules in the crystal lattice. This can influence which reactive sites are accessible for solid-state reactions.

Quantum Chemical and Computational Studies

Quantum chemical and computational methods provide a theoretical framework to understand the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich 4-isopropoxynaphthalene ring system, which acts as the electron donor. The LUMO, on the other hand, is anticipated to be centered on the sulfonyl chloride group, specifically on the σ* orbital of the S-Cl bond, making it the electron-accepting site.

Typical HOMO-LUMO Gaps for Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |

| Substituted Naphthalene Diimides | -6.36 | -3.66 | 2.70 researchgate.net |

| 4-Nitro-cinnoline | Not specified | Not specified | ~3.5 ajchem-a.com |

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and reactivity of molecules. DFT calculations can be employed to generate an electrostatic potential (ESP) map of this compound. The ESP map visually represents the charge distribution on the molecular surface, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential).

For this molecule, the ESP map would show a significant positive potential around the sulfur atom of the sulfonyl chloride group, confirming its electrophilic nature and its susceptibility to nucleophilic attack. The oxygen atoms of the sulfonyl group and the isopropoxy group would exhibit negative potential, indicating their nucleophilic character.

DFT calculations can also be used to compute various reactivity descriptors, such as Fukui functions and dual descriptors, which can predict the most reactive sites for nucleophilic and electrophilic attack with greater precision.

Mechanistic Pathway Elucidation and Transition State Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. The reaction of this compound with a nucleophile, such as an amine, is expected to proceed through a bimolecular nucleophilic substitution (Sₙ2) type mechanism semanticscholar.org.

DFT calculations can be used to model the entire reaction pathway, from the reactants to the products, including the transition state. The transition state for the Sₙ2 reaction at the sulfur center is predicted to have a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving chloride ion occupying the apical positions.

Conformational Analysis and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is intricately linked to its three-dimensional structure and the subtle interplay of non-covalent interactions within the molecule. Conformational analysis, supported by computational modeling and spectroscopic studies of analogous compounds, provides critical insights into the spatial arrangement of the isopropoxy and sulfonyl chloride groups and how this arrangement influences the electrophilicity of the sulfur atom.

The rotational freedom around the C(1)-S and C(4)-O bonds gives rise to various conformers with distinct energy profiles. The orientation of the bulky isopropoxy and sulfonyl chloride groups relative to the naphthalene ring is a key determinant of the molecule's ground-state geometry and, consequently, its reactivity profile.

Conformational Preferences of the Sulfonyl Chloride Group

Computational studies on related arylsulfonyl chlorides, such as α-naphthalenesulfonyl chloride, have shown that the sulfonyl chloride group does not rotate freely. researchgate.net Instead, it adopts preferred conformations to minimize steric hindrance and optimize electronic interactions with the aromatic system. The potential energy surface for rotation around the C(1)-S bond typically reveals two low-energy conformers. researchgate.net

In the case of this compound, the sulfonyl chloride group is positioned at the C1 position, which is sterically hindered by the hydrogen atom at the C8 position (the peri-hydrogen). This steric clash forces the S-Cl bond to orient itself away from the C8-hydrogen. Theoretical calculations on α-naphthalenesulfonyl chloride suggest that the most stable conformer has the Cα–S–Cl plane deviating significantly from a perpendicular orientation relative to the naphthalene plane. researchgate.net

The rotational barrier for the sulfonyl chloride group in α-naphthalenesulfonyl chloride has been calculated to be approximately 4.7-5.3 kcal/mol, which is considerably higher than thermal energy at room temperature. researchgate.net This indicates that the molecule exists predominantly in its lowest energy conformation.

A representative interactive data table based on computational studies of analogous arylsulfonyl chlorides is presented below to illustrate the key structural parameters.

| Parameter | Value | Description |

| Dihedral Angles | ||

| C(2)-C(1)-S-Cl | ~ ± 70-90° | Defines the orientation of the S-Cl bond relative to the naphthalene ring. |

| C(1)-S-O(1) | ~ 50-70° | Orientation of one of the sulfonyl oxygen atoms. |

| C(1)-S-O(2) | ~ 170-190° | Orientation of the other sulfonyl oxygen atom. |

| Bond Lengths | ||

| C(1)-S | ~ 1.76 Å | Carbon-Sulfur bond length. |

| S-Cl | ~ 2.05 Å | Sulfur-Chlorine bond length. |

| S=O | ~ 1.43 Å | Sulfur-Oxygen double bond length. |

| Rotational Barrier | ||

| C(1)-S Rotation | ~ 5 kcal/mol | Energy barrier for the rotation of the sulfonyl chloride group. |

Note: The data in this table are representative values based on computational studies of analogous naphthalene sulfonyl chlorides and are intended for illustrative purposes.

Influence of the Isopropoxy Group and Intramolecular Interactions

One significant type of intramolecular interaction that can govern the conformation and reactivity of this compound is the formation of weak hydrogen bonds. In sterically crowded arylsulfonyl chlorides with ortho-alkyl substituents, intramolecular C-H···O hydrogen bonds between the alkyl C-H and a sulfonyl oxygen have been observed. mdpi.comresearchgate.net These interactions can restrict the rotation of the sulfonyl chloride group, locking it into a specific conformation. researchgate.net In the context of this compound, it is plausible that a C-H bond from the isopropyl group could interact with one of the sulfonyl oxygens.

Such an intramolecular hydrogen bond would have several consequences for the molecule's reactivity:

Conformational Rigidity: The hydrogen bond would decrease the conformational flexibility of the molecule, leading to a more ordered ground state.

Electronic Effects: The interaction could lead to a slight polarization of the S=O bond, potentially increasing the electrophilicity of the sulfur atom.

Steric Shielding: The conformation stabilized by the intramolecular hydrogen bond might partially shield the sulfonyl chloride group from nucleophilic attack, thereby modulating its reactivity.

The interplay between the steric hindrance from the peri-hydrogen at C8 and potential intramolecular C-H···O interactions involving the isopropoxy group dictates the predominant conformation of this compound. This preferred conformation, in turn, governs the accessibility of the electrophilic sulfur center to nucleophiles, thus playing a crucial role in determining the compound's reactivity in various chemical transformations.

Future Research Directions and Unexplored Synthetic Opportunities for 4 Isopropoxynaphthalene 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for its Transformations

The reactivity of the sulfonyl chloride group in 4-isopropoxynaphthalene-1-sulfonyl chloride is ripe for exploration with advanced catalytic systems. Future research should focus on moving beyond traditional nucleophilic substitution reactions to more sophisticated, catalyzed transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the activation of sulfonyl chlorides. researchgate.netnih.govresearchgate.net This methodology allows for the generation of sulfonyl radicals under mild conditions, opening up a plethora of reaction pathways. For this compound, this could enable novel carbon-sulfur and carbon-carbon bond formations. Research in this area could explore reactions such as:

Hydrosulfonylation of Alkenes and Alkynes: The addition of the 4-isopropoxynaphthalene-1-sulfonyl radical across unsaturated bonds would provide access to a variety of complex sulfones, which are valuable motifs in medicinal chemistry.

Cross-Coupling Reactions: Photoredox-mediated coupling with various partners, including boronic acids, organosilanes, and heteroarenes, could yield a diverse library of compounds. The bulky naphthalene (B1677914) core could offer unique selectivity in these transformations.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been successfully applied to other aryl sulfonyl chlorides. researchgate.netnih.gov These methods could be adapted for this compound to forge new carbon-carbon bonds. A particularly intriguing avenue is the desulfinative cross-coupling, where the sulfonyl group is extruded, allowing for the direct arylation of various substrates. The isopropoxy group's electronic and steric influence on the efficiency and selectivity of these catalytic cycles would be a key area of investigation.

| Catalyst System | Potential Transformation | Expected Product Class |

| Ru(bpy)₃Cl₂ or Ir(ppy)₃ | Photoredox-mediated radical addition | β-Sulfonylated ketones, esters, etc. |

| Pd(PPh₃)₄ / Cu(I) | Stille or Suzuki-type cross-coupling | Biaryl compounds, vinyl naphthalenes |

| Ni(cod)₂ / ligand | Desulfinative C-S bond cleavage/coupling | Naphthyl-substituted heterocycles |

Exploration of Underutilized Reaction Pathways and Chemoselectivity

Beyond established reactions, several underutilized pathways could significantly broaden the synthetic utility of this compound.

Late-Stage Functionalization: The concept of converting a stable functional group, like a primary sulfonamide, back into a reactive sulfonyl chloride under mild conditions has gained traction. nih.gov This suggests a strategy where the 4-isopropoxynaphthalene-1-sulfonyl moiety is incorporated early in a synthesis, and its corresponding sulfonamide is later reactivated to introduce further complexity. This approach would be particularly valuable in the synthesis of complex molecules and for the diversification of compound libraries.

Radical Cascade Reactions: The generation of a sulfonyl radical from this compound via photoredox catalysis could initiate intramolecular cascade reactions. nih.gov By tethering an alkene or alkyne to the naphthalene core or the isopropoxy group, complex polycyclic structures could be assembled in a single step, leveraging the regioselectivity offered by the rigid naphthalene scaffold.

Nucleophilic Substitution with Unconventional Nucleophiles: While reactions with common nucleophiles like amines and alcohols are standard, exploring reactions with less conventional nucleophiles could lead to novel structures. fiveable.me This could include carbanions, organometallic reagents, and soft nucleophiles like thiols and phosphines, potentially leading to new classes of sulfones, thioesters, and other sulfur-containing compounds. The steric hindrance from the isopropoxy group and the peri-hydrogen on the naphthalene ring will likely play a significant role in the chemoselectivity of these reactions.

Design of Next-Generation Reagents Derived from the Compound

The unique photophysical properties of the naphthalene core make this compound an excellent starting point for the design of specialized chemical reagents.

Fluorescent Probes: Naphthalene derivatives are well-known fluorophores. nih.govnih.govmdpi.comresearchgate.net By coupling this compound with specific recognition moieties (e.g., chelators for metal ions, reactive sites for specific biomolecules), a new family of fluorescent probes could be developed. The sulfonyl group provides a stable and reactive handle for conjugation. The isopropoxy group could be used to modulate the probe's solubility and photophysical properties, such as quantum yield and Stokes shift.

| Reagent Type | Design Principle | Potential Application |

| Fluorescent Probe | Conjugation with a metal ion chelator | Detection of biologically relevant cations (e.g., Cu²⁺, Zn²⁺) |

| Bioconjugation Reagent | Derivatization with a maleimide (B117702) or alkyne | Labeling of proteins and other biomolecules |

| Chiral Derivatizing Agent | Reaction with a chiral amine or alcohol | Determination of enantiomeric excess by NMR or HPLC |

Chemical Biology Tools: The sulfonyl chloride can react with nucleophilic residues on proteins, such as lysine, suggesting its potential as a scaffold for targeted covalent inhibitors or activity-based probes. The naphthalene moiety can serve as a recognition element, and the isopropoxy group can be modified to fine-tune binding affinity and specificity.

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of synthetic methods for this compound to automated platforms and flow chemistry systems represents a significant area for future development. rsc.orgresearchgate.netmdpi.comacs.org

Flow Chemistry for Sulfonamide Synthesis: The reaction of sulfonyl chlorides with amines to form sulfonamides is often rapid and exothermic, making it well-suited for flow chemistry. A flow process for the synthesis of a library of sulfonamides derived from this compound would offer improved safety, scalability, and product purity. This would enable the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems would allow for the high-throughput synthesis of diverse compound libraries based on the 4-isopropoxynaphthalene-1-sulfonyl scaffold. This could accelerate the discovery of new molecules with desirable biological or material properties. The challenges in this area will include managing the solubility of the naphthalene-containing compounds and developing robust in-line purification methods.

Theoretical Predictions Guiding Experimental Innovation and Rational Design

Computational chemistry offers a powerful tool for predicting the reactivity and properties of this compound and its derivatives, thereby guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanism of potential reactions. semanticscholar.orgnih.govnih.govrsc.org For instance, the transition states for nucleophilic substitution reactions can be modeled to understand the influence of the isopropoxy group and the naphthalene core on reactivity. mdpi.com Such studies can predict whether a reaction will proceed via an Sₙ2-like or an addition-elimination mechanism, which is crucial for designing selective transformations.

Predicting Reactivity and Spectroscopic Properties: Computational methods can predict various physicochemical properties, such as redox potentials, which are critical for designing successful photoredox-catalyzed reactions. ajpchem.org Furthermore, the photophysical properties of potential fluorescent probes derived from this compound can be modeled to rationalize and predict their absorption and emission spectra, aiding in the design of probes with optimal characteristics.

| Computational Method | Area of Investigation | Guiding Principle for Experiments |

| DFT | Reaction mechanism of nucleophilic substitution | Prediction of reaction barriers and stereochemical outcomes |

| TD-DFT | Electronic transitions of derived fluorophores | Design of fluorescent probes with desired wavelengths |

| Molecular Dynamics | Binding of derived inhibitors to target proteins | Rational design of more potent biological agents |

By leveraging these computational tools, researchers can prioritize synthetic targets and reaction conditions, reducing the amount of trial-and-error experimentation and accelerating the pace of discovery.

Q & A

Basic: What are the recommended synthetic routes for 4-isopropoxynaphthalene-1-sulfonyl chloride, and what analytical methods validate its purity?

Methodological Answer:

The synthesis typically involves sulfonation of 4-isopropoxynaphthalene followed by chlorination. A validated protocol includes:

Sulfonation : React 4-isopropoxynaphthalene with chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C for controlled sulfonic acid group introduction.

Chlorination : Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux to yield the sulfonyl chloride.

Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C NMR (to verify substitution patterns) and FT-IR spectroscopy (to detect S=O stretching at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹). Mass spectrometry (HRMS) further confirms molecular weight .

Advanced: How does steric hindrance from the isopropoxy group influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The bulky isopropoxy group at the 4-position reduces reactivity at the sulfonyl chloride moiety (1-position) due to steric and electronic effects. To optimize reactions:

- Nucleophilic Substitution : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. For example, coupling with amines requires excess nucleophile (1.5–2 eq) and elevated temperatures (50–70°C) to overcome steric barriers.

- Kinetic Analysis : Compare reaction rates with less hindered analogs (e.g., 1-naphthalenesulfonyl chloride) using UV-Vis spectroscopy to track sulfonamide formation. Steric hindrance may reduce rate constants by 30–50% .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors.

- Reactivity Mitigation : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Quench residual sulfonyl chloride with ice-cold sodium bicarbonate (NaHCO₃) during waste disposal.

- Emergency Procedures : For skin contact, rinse immediately with 5% sodium thiosulfate solution to neutralize reactive chloride species .

Advanced: How can contradictory data in sulfonylation yields be resolved when using this compound in peptide coupling?

Methodological Answer:

Contradictions often arise from competing hydrolysis or incomplete activation. To troubleshoot:

Moisture Control : Ensure anhydrous conditions via molecular sieves (3Å) in solvents. Monitor water content via Karl Fischer titration (<50 ppm).

Activation Efficiency : Pre-activate the sulfonyl chloride with Hünig’s base (DIPEA) or DMAP to enhance electrophilicity.

Quantitative Analysis : Use reversed-phase HPLC to quantify sulfonamide vs. hydrolyzed byproduct (sulfonic acid). Optimize reaction time and stoichiometry to minimize hydrolysis .

Basic: What spectroscopic techniques differentiate this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : The isopropoxy group shows a septet (J = 6.2 Hz) at δ 4.5–4.7 ppm (CH), with two doublets for methyl groups at δ 1.2–1.4 ppm.

- ¹³C NMR : The sulfonyl chloride carbon appears at δ 44–46 ppm, while the isopropoxy methyl carbons resonate at δ 22–24 ppm.

- X-ray Crystallography : Resolves positional ambiguity of substituents by confirming bond angles and lattice parameters .

Advanced: What strategies enhance regioselectivity when using this compound in multi-step syntheses of polyfunctionalized naphthalenes?

Methodological Answer:

- Directed Metalation : Use the sulfonyl chloride as a directing group for lithiation at the 8-position of naphthalene. Quench with electrophiles (e.g., DMF for formylation) to install functional groups.

- Protection-Deprotection : Temporarily protect the sulfonyl chloride as a sulfonamide (e.g., with benzylamine) during subsequent reactions (e.g., Friedel-Crafts alkylation), followed by HCl-mediated deprotection.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites, prioritizing electron-deficient positions .

Basic: What are the solubility properties of this compound, and how do they impact reaction design?

Methodological Answer:

- Solubility Profile : Soluble in chlorinated solvents (dichloromethane, chloroform), THF, and DMF; sparingly soluble in alcohols or alkanes.

- Relevance : Use DCM for low-temperature reactions (e.g., Grignard additions) and DMF for high-temperature nucleophilic substitutions. Precipitation in hexane/ether mixtures aids purification .

Advanced: How can cross-coupling reactions be integrated with this sulfonyl chloride for functional material development?

Methodological Answer:

- Suzuki-Miyaura Coupling : Convert the sulfonyl chloride to a boronic ester via LiAlH₄ reduction followed by Miyaura borylation. Cross-couple with aryl halides to create π-conjugated systems for optoelectronic materials.

- Click Chemistry : Post-functionalize sulfonamide derivatives with azides via CuAAC to build dendrimers or polymer networks. Monitor conversion using Raman spectroscopy (azide peak at ~2100 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.